3-(3-Chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(3-Chlorophenyl)-5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole is a complex organic compound that features a chlorophenyl group, a benzodioxole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methoxy groups under specific conditions to form the benzodioxole structure.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent.
Oxazole Ring Formation: The final step involves the cyclization reaction to form the oxazole ring, which can be achieved through various methods, including the use of dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Chlorophenyl)-5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole is unique due to its combination of structural features, including the chlorophenyl group, benzodioxole moiety, and oxazole ring
Properties
Molecular Formula |
C19H18ClNO5 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H18ClNO5/c1-22-16-8-12(17(23-2)19-18(16)24-10-25-19)7-14-9-15(21-26-14)11-4-3-5-13(20)6-11/h3-6,8,14H,7,9-10H2,1-2H3 |
InChI Key |
WGSQHUXUTAFELN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C4=CC(=CC=C4)Cl)OC)OCO2 |
Origin of Product |
United States |
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